TLR7/8 agonist-5d

Descripción general

Descripción

TLR7/8 agonist 1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 (EC50s = 50 and 55 nM, respectively, in cell-based assays). It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner. TLR7/8 agonist 1 (25 nmol, s.c.) increases serum levels of IL-12p40 and chemokine (C-X-C motif) ligand 10 (CXCL10), as well as the number of dendritic cells per injection-site proximal lymph node, in mice. It has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity.

TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.

Mecanismo De Acción

Target of Action

The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Mode of Action

this compound interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .

Pharmacokinetics

It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional

Result of Action

The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, this compound can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of this compound

Análisis Bioquímico

Biochemical Properties

TLR7/8 agonist-5d interacts with toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells such as dendritic cells, macrophages, and B cells . Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons . This interaction enhances the activation and maturation of antigen-presenting cells, promoting a robust immune response . Additionally, this compound has been shown to modulate the activity of various enzymes and proteins involved in immune signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and macrophages, it enhances the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-alpha (IFN-α) . This leads to the activation of T cells and natural killer (NK) cells, which are crucial for the adaptive immune response . In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TLR7 and TLR8 receptors within endosomal compartments . This binding induces conformational changes in the receptors, leading to the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88) . MyD88 then activates downstream signaling molecules, including interleukin-1 receptor-associated kinase (IRAK) and tumor necrosis factor receptor-associated factor 6 (TRAF6), which ultimately result in the activation of NF-κB and IRFs . These transcription factors promote the expression of genes involved in inflammation, antiviral responses, and immune cell activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained activation of immune cells and prolonged production of cytokines . Prolonged exposure may also lead to desensitization of the receptors and reduced responsiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, this compound can induce adverse effects such as systemic inflammation, weight loss, and lethargy . Studies have identified a maximum tolerated dose (MTD) for this compound, beyond which the compound’s toxicity outweighs its therapeutic benefits . It is crucial to optimize the dosage to achieve a balance between efficacy and safety in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways within the immune system. Upon internalization by immune cells, the compound is transported to endosomal compartments where it interacts with TLR7 and TLR8 . The activation of these receptors triggers a cascade of signaling events that involve the phosphorylation and ubiquitination of key signaling proteins . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is internalized by endocytosis and trafficked to endosomal compartments where it interacts with TLR7 and TLR8 . This compound can also bind to lipid membranes and be incorporated into lipid vesicles, enhancing its stability and distribution within the cellular environment . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound is primarily localized within the endosomal compartments of immune cells . The compound is directed to these compartments through targeting signals and post-translational modifications that facilitate its interaction with TLR7 and TLR8 . Within the endosomes, this compound induces the formation of signaling complexes that activate downstream signaling pathways . The subcellular localization of this compound is crucial for its activity and function, as it ensures the specific activation of TLR7 and TLR8 and the subsequent immune response .

Actividad Biológica

TLR7/8 agonists, including the compound TLR7/8 agonist-5d (often referred to as R848), have garnered significant attention in immunology and oncology due to their ability to activate immune responses. These compounds target Toll-like receptors (TLRs), which are crucial components of the innate immune system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

TLR7 and TLR8 are pattern recognition receptors that respond to single-stranded RNA (ssRNA) and imidazoquinoline compounds such as R848. The activation of these receptors leads to a cascade of signaling events that enhance the immune response:

- Cytokine Production : TLR7/8 agonists stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-12 from antigen-presenting cells (APCs) .

- Costimulatory Molecule Expression : These agonists upregulate costimulatory molecules (e.g., CD40) on dendritic cells, enhancing T cell activation .

- Immune Cell Recruitment : They promote the recruitment of various immune cells, including dendritic cells and T cells, to sites of infection or tumor .

Therapeutic Applications

The therapeutic potential of TLR7/8 agonists has been explored in various contexts:

- Cancer Immunotherapy : Studies have shown that R848 can remodel tumor microenvironments, enhance anti-tumor immunity, and improve survival rates in murine models of cancer, such as pancreatic ductal adenocarcinoma (PDAC) and lung cancer .

- Neonatal Immunity : Research indicates that TLR8 agonists are particularly effective in activating neonatal APCs, which typically exhibit impaired responses to other TLR agonists . This suggests potential applications in neonatal vaccination strategies.

- Chronic Infections : Given their ability to stimulate robust immune responses, TLR7/8 agonists may also be beneficial in treating chronic infections by enhancing host defenses.

Case Study 1: Pancreatic Ductal Adenocarcinoma

A study demonstrated that R848 treatment in murine models resulted in:

- Reduced Tumor Burden : Significant decrease in tumor mass was observed.

- Enhanced Immune Response : Increased infiltration of CD8+ T cells and decreased regulatory T cell frequency were noted.

- Improved Survival : Mice treated with R848 exhibited nearly double the survival duration compared to controls .

Case Study 2: Lung Cancer Models

In another investigation involving lung cancer:

- Tumor Growth Suppression : Intraperitoneal injection of R848 led to a marked reduction in tumor volume.

- Altered Immune Composition : The treatment modified the immune cell composition within the tumor microenvironment, enhancing overall host immunity .

Data Tables

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

Anti-Tumor Responses

Research has demonstrated that TLR7/8 agonist-5d can induce significant anti-tumor responses in various cancer models. For instance, studies involving murine models of pancreatic ductal adenocarcinoma have shown that treatment with TLR7/8 agonists leads to reduced tumor mass and enhanced immune cell infiltration, particularly CD8+ T cells, which are crucial for effective anti-tumor immunity .

Cachexia Management

In addition to its anti-tumor effects, this compound has been shown to attenuate cancer-associated cachexia. Mice treated with this compound exhibited improvements in behavioral and molecular manifestations of cachexia, leading to increased survival rates .

Vaccine Adjuvant

Enhancement of Immune Responses

this compound is being explored as a vaccine adjuvant due to its ability to enhance humoral and cellular immune responses. For example, formulations incorporating TLR7/8 agonists have been shown to improve the efficacy of vaccines by promoting strong germinal center responses and facilitating the activation of follicular helper T cells .

Hematopoietic Stem Cell Mobilization

Recent studies have indicated that systemic administration of TLR7/8 agonists can mobilize hematopoietic stem/progenitor cells from the bone marrow into circulation. This effect is associated with an increase in mature dendritic cells, which play a vital role in supporting immune responses .

Case Studies

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain regarding systemic toxicity and optimal delivery methods. Research is ongoing to develop nanoparticle formulations that can enhance the bioavailability and reduce side effects associated with these compounds . Additionally, understanding the specific mechanisms through which these agonists modulate immune responses will be crucial for their successful integration into clinical practice.

Propiedades

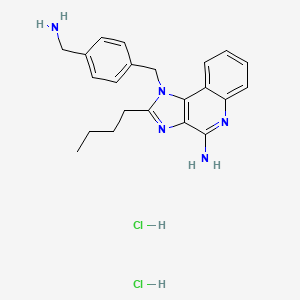

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCFKIAMHQQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.